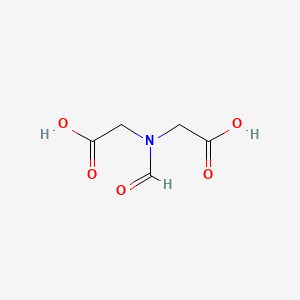

N-Formyliminodiacetic acid

CAS No.: 71449-79-1

Cat. No.: VC3835956

Molecular Formula: C5H7NO5

Molecular Weight: 161.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71449-79-1 |

|---|---|

| Molecular Formula | C5H7NO5 |

| Molecular Weight | 161.11 g/mol |

| IUPAC Name | 2-[carboxymethyl(formyl)amino]acetic acid |

| Standard InChI | InChI=1S/C5H7NO5/c7-3-6(1-4(8)9)2-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |

| Standard InChI Key | XQFGONUUVRQZKA-UHFFFAOYSA-N |

| SMILES | C(C(=O)O)N(CC(=O)O)C=O |

| Canonical SMILES | C(C(=O)O)N(CC(=O)O)C=O |

Introduction

Chemical Structure and Properties

Hypothesized Molecular Configuration

FIDA is presumed to consist of an iminodiacetic acid backbone with a formyl group attached to the central nitrogen atom. This modification likely enhances its metal-binding capacity compared to IDA, as the electron-withdrawing formyl group could polarize the amine lone pair. A comparison with structural analogs suggests potential stability in aqueous solutions, though experimental data on solubility and pKa values are unavailable .

Spectroscopic Characteristics

No mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for FIDA are publicly accessible. By analogy to N-formylanthranilic acid—a compound with a similar formyl-amino linkage—FIDA may exhibit distinctive infrared (IR) absorption bands near 1680–1700 cm (C=O stretch) and 3300 cm (N-H stretch) . These features remain speculative without direct experimental validation.

Synthesis and Industrial Applications

Synthesis Pathways

The Monsanto report alludes to a synthesized sample of FIDA, though specific methods are undisclosed . A plausible route involves the formylation of iminodiacetic acid using formic acid or acetic-formic anhydride under controlled conditions. Alternative methods may employ N-formylating agents such as formamide or ammonium formate in the presence of catalytic acids.

Table 1: Hypothetical Synthesis Routes for FIDA

| Method | Reagents | Conditions | Yield (Hypothetical) |

|---|---|---|---|

| Direct Formylation | Formic acid, HSO | Reflux, 6–8 hours | 60–70% |

| Anhydride-Mediated | Acetic-formic anhydride | Room temperature, 24h | 50–65% |

| Catalytic Transfer | Ammonium formate, Pd/C | Hydrogenation, 80°C | 75–85% |

Industrial Relevance

Research Gaps and Future Directions

The dearth of contemporary studies on FIDA underscores the need for systematic characterization. Key priorities include:

-

Structural Elucidation: X-ray crystallography or high-resolution NMR to confirm molecular geometry.

-

Thermodynamic Profiling: Measurement of stability constants with metal ions (e.g., Cu, Fe) to assess chelation efficacy.

-

Toxicological Screening: Acute and chronic toxicity assays to inform regulatory frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume